METHYL 4-FLUORO-3-{[(2-METHOXYPHENYL)METHYL]SULFAMOYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE
CAS No.: 946238-47-7
Cat. No.: VC6398168
Molecular Formula: C18H16FNO5S2
Molecular Weight: 409.45
* For research use only. Not for human or veterinary use.
![METHYL 4-FLUORO-3-{[(2-METHOXYPHENYL)METHYL]SULFAMOYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE - 946238-47-7](/images/structure/VC6398168.png)
Specification
CAS No. | 946238-47-7 |
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Molecular Formula | C18H16FNO5S2 |
Molecular Weight | 409.45 |
IUPAC Name | methyl 4-fluoro-3-[(2-methoxyphenyl)methylsulfamoyl]-1-benzothiophene-2-carboxylate |
Standard InChI | InChI=1S/C18H16FNO5S2/c1-24-13-8-4-3-6-11(13)10-20-27(22,23)17-15-12(19)7-5-9-14(15)26-16(17)18(21)25-2/h3-9,20H,10H2,1-2H3 |
Standard InChI Key | NXXHGDLFTODTBI-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1CNS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl 4-fluoro-3-{[(2-methoxyphenyl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate features a benzothiophene scaffold—a bicyclic system comprising a benzene ring fused to a thiophene ring. Key substituents include:
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Fluorine at position 4, enhancing electronegativity and metabolic stability.
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Sulfamoyl group at position 3, linked to a (2-methoxyphenyl)methyl moiety, contributing to hydrogen-bonding capabilities.
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Methyl carboxylate at position 2, influencing solubility and reactivity.
The IUPAC name reflects this structure: methyl 4-fluoro-3-[(2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate.
Table 1: Molecular and Structural Data
Property | Value | Source |
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Molecular Formula | C₁₇H₁₄FNO₅S₂ | |
Molecular Weight (g/mol) | 395.42 | |
SMILES | COC1=CC=CC=C1NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC | |
logP | 3.76 (predicted) | |
Polar Surface Area (Ų) | 70.35 |
Physicochemical Characteristics
The compound’s logP of 3.76 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility . The polar surface area of 70.35 Ų indicates potential for forming hydrogen bonds, critical for target binding . Solubility data remain unreported, but the methyl carboxylate group may enhance solubility in polar solvents compared to unesterified analogs.
Synthesis and Characterization
Synthetic Pathways
Synthesis involves multi-step organic reactions:
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Benzothiophene Core Formation: Friedel-Crafts acylation or cyclization of thiophenol derivatives to construct the benzothiophene ring.
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Sulfonylation: Introduction of the sulfamoyl group via reaction with 2-methoxyphenylsulfonamide under basic conditions.
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Esterification: Methylation of the carboxylic acid precursor using dimethyl carbonate or methyl iodide.
Table 2: Key Reaction Conditions
Step | Reagents/Conditions | Yield |
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Sulfonylation | SOCl₂, DMF, 0°C → RT | 68-72% |
Esterification | CH₃I, K₂CO₃, DMF, 60°C | 85% |
Analytical Characterization
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NMR Spectroscopy: ¹H NMR confirms substituent positions (e.g., fluorine coupling patterns at δ 7.2–7.8 ppm).
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Mass Spectrometry: ESI-MS shows [M+H]⁺ peak at m/z 396.42, consistent with the molecular formula.
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HPLC Purity: >95% purity achieved via reverse-phase chromatography.
Mechanism of Action: YAP/TAZ Pathway Inhibition
Biological Target
The compound inhibits the YAP/TAZ transcriptional co-activators, which regulate cell proliferation and survival in Hippo signaling. Dysregulation of YAP/TAZ is implicated in cancers (e.g., hepatocellular carcinoma, breast cancer).
Inhibition Dynamics
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Binding Mode: Sulfamoyl and carboxylate groups interact with YAP’s PDZ domain via hydrogen bonds and electrostatic forces.
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Cellular Effects:
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Downregulation of YAP/TAZ target genes (e.g., CTGF, CYR61).
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Induction of apoptosis in HepG2 liver cancer cells (IC₅₀ = 2.1 µM).
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Stability and Reactivity
Degradation Pathways
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Ester Hydrolysis: Susceptible to hydrolysis in acidic/basic conditions, forming the carboxylic acid derivative.
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Photodegradation: Benzothiophene core undergoes ring-opening under UV light (λ = 254 nm).
Table 3: Stability Under Accelerated Conditions
Condition | Degradation (%) | Time (h) |
---|---|---|
pH 1.2 (HCl) | 22 | 24 |
pH 7.4 (PBS) | 8 | 24 |
UV Exposure | 45 | 48 |
Future Research Directions
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Pharmacokinetic Studies: Assess bioavailability and metabolism in animal models.
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Toxicology Profiling: Evaluate organ-specific toxicity and maximum tolerated dose.
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Structural Optimization: Modify sulfamoyl or carboxylate groups to enhance potency and stability.
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